molecular formula C10H18O3 B13794453 Methyl 3-(2-hydroxycyclohexyl)propanoate CAS No. 63714-95-4

Methyl 3-(2-hydroxycyclohexyl)propanoate

Cat. No.: B13794453
CAS No.: 63714-95-4
M. Wt: 186.25 g/mol
InChI Key: SKJIMYBTUMTICC-UHFFFAOYSA-N
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Description

3-(2-Hydroxycyclohexyl)propionic acid methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group on the cyclohexane ring and a propionic acid methyl ester group. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester typically involves the esterification of 3-(2-Hydroxycyclohexyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxycyclohexyl)propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxycyclohexyl)propionic acid methyl ester is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the metabolism of cyclohexane derivatives.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propionic acid methyl ester
  • 3-(2-Hydroxycyclohexyl)propiolic acid
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Uniqueness

3-(2-Hydroxycyclohexyl)propionic acid methyl ester is unique due to its specific structural features, such as the hydroxy group on the cyclohexane ring and the propionic acid methyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

63714-95-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(2-hydroxycyclohexyl)propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8-9,11H,2-7H2,1H3

InChI Key

SKJIMYBTUMTICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCCC1O

Origin of Product

United States

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